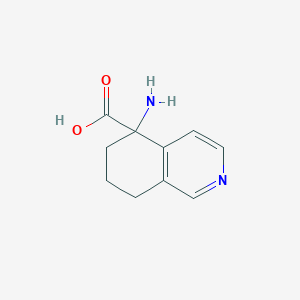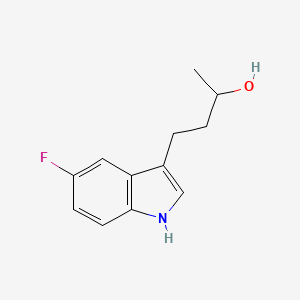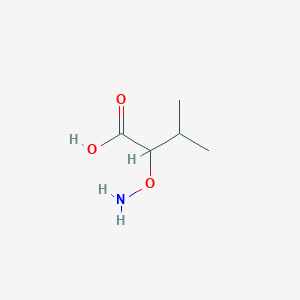
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is a cyclobutane derivative characterized by the presence of a 2,5-dichlorophenyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with a suitable base (e.g., sodium hydride) to form the corresponding benzyl anion. This anion then reacts with cyclobutanone to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclobutane ring.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used but can include substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. This combination can result in specific biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3r)-3-(2,4-dichlorophenyl)cyclobutan-1-amine
- (1R,3r)-3-(3,5-dichlorophenyl)cyclobutan-1-amine
- (1R,3r)-3-(2,5-difluorophenyl)cyclobutan-1-amine
Uniqueness
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
3-(2,5-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-1-2-10(12)9(5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2 |
Clé InChI |
RGHFRCABYHBHBI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13242068.png)


amine](/img/structure/B13242086.png)
![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
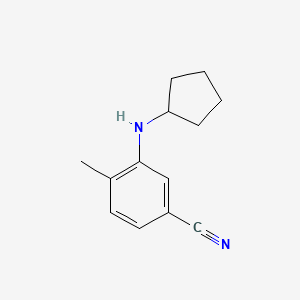
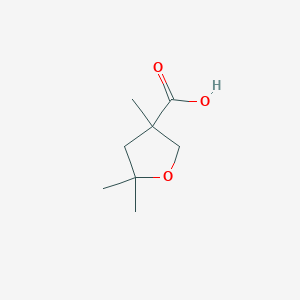
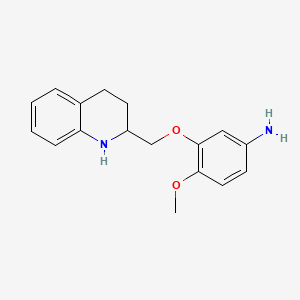
![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
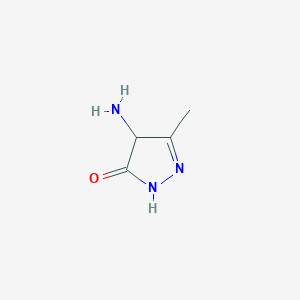
![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242148.png)
